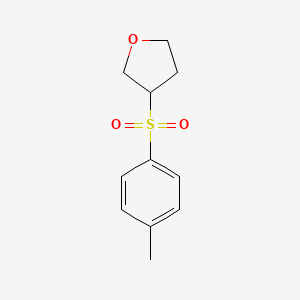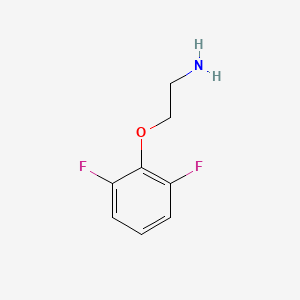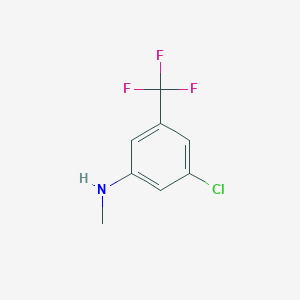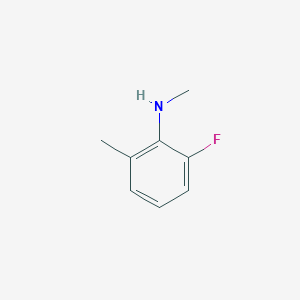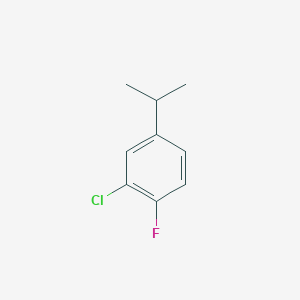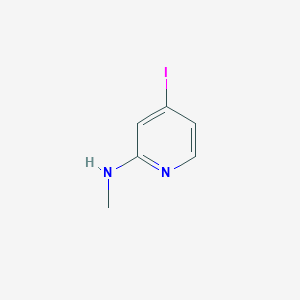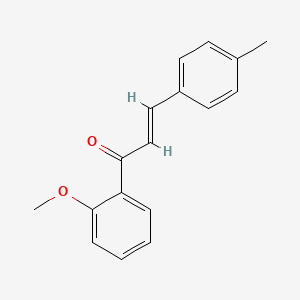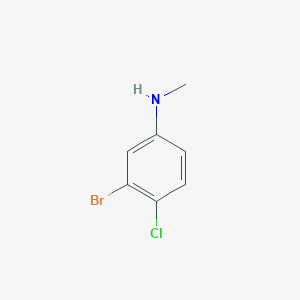
3-bromo-4-chloro-N-methylaniline
Descripción general
Descripción
3-Bromo-4-methylaniline is used in the synthesis of 1,7-dihalo Tröger’s base isomers. It is suitable for use to investigate the reactions of distonic 4- (N,N,N-trimethylammonium)-2-methylphenyl and 5- (N,N,N-trimethylammonium)-2-methylphenyl radical cations with O2 by ion-trap mass spectrometry .
Synthesis Analysis
The synthesis of anilines involves several steps including direct nucleophilic substitution, nucleophilic substitution through aryne intermediates, nitroarene reduction, and reactions of secondary amines . The synthesis of 3-bromo-4-methylaniline may involve similar steps .Molecular Structure Analysis
The molecular formula of 3-bromo-4-methylaniline is C7H8BrN. Its molecular weight is 186.049 .Chemical Reactions Analysis
3-Bromo-4-methylaniline may be used in the synthesis of 1,7-dihalo Tröger’s base isomers. It is suitable for use to investigate the reactions of distonic 4- (N,N,N -trimethylammonium)-2-methylphenyl and 5- (N,N,N -trimethylammonium)-2-methylphenyl radical cations with O2 by ion-trap mass spectrometry .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-bromo-4-methylaniline include its molecular weight of 186.049 and its molecular formula of C7H8BrN . More specific properties such as melting point, boiling point, and solubility were not found in the search results.Aplicaciones Científicas De Investigación
Synthesis and Non-Linear Optical Properties
One study discusses the synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives through Suzuki cross-coupling reactions. These derivatives, related to 3-bromo-4-chloro-N-methylaniline, were explored for their non-linear optical properties, reactivity, and structural features. The study employed density functional theory (DFT) to investigate the structural characteristics of these derivatives, providing insights into their molecular electrostatic potential and reactivity descriptors (Rizwan et al., 2021).
Antioxidant Activities
Research into the antioxidant activities of novel compounds synthesized from reactions involving halogenated anilines, including structures related to 3-bromo-4-chloro-N-methylaniline, has shown promising results. These studies indicate the potential for these compounds to act as antioxidants, suggesting applications in mitigating oxidative stress conditions (Topçu et al., 2021).
Antibacterial Activity
Another avenue of research has focused on the antibacterial activity of compounds derived from 3-chloro-4-methylaniline, showcasing the potential for these chemicals to serve as bases for developing new antibacterial agents. This research indicates that specific derivatives exhibit comparable or superior activity against certain bacterial strains compared to existing antibiotics (Wei-liang, 2007).
Spectral Analysis and Structural Investigation
Studies have also been conducted on the spectral analysis and structural investigation of compounds similar to 3-bromo-4-chloro-N-methylaniline. These studies utilize techniques such as Fourier transform infrared (FTIR), FT-Raman spectroscopy, and ab initio calculations to elucidate the molecular structures and vibrational modes of these compounds. Such research provides valuable insights into the physicochemical properties of halogenated anilines and their derivatives (Arjunan & Mohan, 2008).
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s known that similar compounds often interact with proteins or enzymes in the body, altering their function .
Mode of Action
It’s known that similar compounds can undergo reactions such as nitration, conversion from the nitro group to an amine, and bromination . The sequence of these reactions is crucial for the final product .
Biochemical Pathways
Similar compounds are known to undergo reactions at the benzylic position, which can involve free radical bromination, nucleophilic substitution, and oxidation .
Result of Action
Similar compounds are known to cause changes at the molecular level, such as the removal of a hydrogen atom from the benzylic position .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-bromo-4-chloro-N-methylaniline. For instance, the compound’s reaction with hydroxyl radicals and its resistance to atmospheric oxidation are influenced by environmental conditions .
Propiedades
IUPAC Name |
3-bromo-4-chloro-N-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClN/c1-10-5-2-3-7(9)6(8)4-5/h2-4,10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPZMGWKZMIYCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=C(C=C1)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



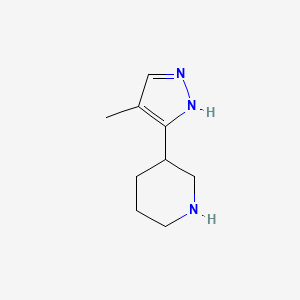
![5-Azaspiro[3.5]nonan-8-ol](/img/structure/B3100437.png)
![2-Butanol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2R)-](/img/structure/B3100447.png)
![2-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylic acid](/img/structure/B3100455.png)
